Lentinan

Description

Properties

IUPAC Name |

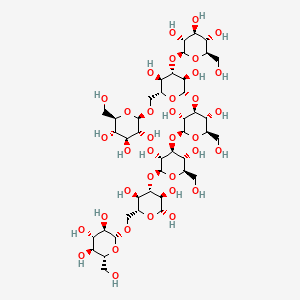

(2R,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O36/c43-1-8-15(48)22(55)25(58)37(69-8)66-6-13-20(53)32(28(61)36(65)68-13)75-40-29(62)33(18(51)11(4-46)72-40)77-41-30(63)34(19(52)12(5-47)73-41)78-42-31(64)35(76-39-27(60)24(57)17(50)10(3-45)71-39)21(54)14(74-42)7-67-38-26(59)23(56)16(49)9(2-44)70-38/h8-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXBMUKIXLNXGX-DMWITZOWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O36 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190781 |

Source

|

| Record name | Lentinan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1153.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37339-90-5 |

Source

|

| Record name | Lentinan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037339905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lentinan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13480 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lentinan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Lentinan molecular structure and bioactivity

An In-depth Technical Guide to the Molecular Structure and Bioactivity of Lentinan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of lentinan, a bioactive polysaccharide derived from the shiitake mushroom (Lentinula edodes). It details its molecular structure, multifaceted biological activities, and the underlying mechanisms of action. This document is intended to serve as a core resource, incorporating detailed experimental protocols and structured data to facilitate further research and development.

Molecular Structure of Lentinan

Lentinan is a high-molecular-weight polysaccharide belonging to the β-glucan family, renowned for its significant immunomodulatory and anti-tumor properties. Its biological activity is intrinsically linked to its unique structural characteristics, from its primary glycosidic linkages to its tertiary conformation.

Primary and Secondary Structure

Lentinan's fundamental structure consists of a linear backbone of D-glucose units linked by β-(1→3)-glycosidic bonds.[1][2] This main chain is periodically branched with single D-glucose units attached via β-(1→6)-glycosidic linkages.[1][3] The most commonly reported repeating unit features two β-(1→6) branches for every five glucose residues in the β-(1→3) backbone.[3][4] This specific branching pattern is crucial for its interaction with immune cell receptors.

Tertiary Structure: The Triple Helix

In aqueous solutions, such as physiological saline, lentinan adopts a stable, right-handed triple-helical conformation.[5][6][7] This tertiary structure is maintained by intermolecular hydrogen bonds and is considered essential for its potent biological activity.[5] When exposed to solvents like dimethyl sulfoxide (DMSO) or strong alkaline conditions (e.g., NaOH > 0.08M), this triple helix unwinds into single, random-coil chains, which results in a significant reduction or loss of its anti-tumor effects.[1][2][5] The correlation between the triple-helical conformation and high bioactivity underscores the importance of structural integrity in its mechanism of action.[2]

Physicochemical Properties

The key physicochemical properties of lentinan are summarized in the table below. The molecular weight and other parameters can vary depending on the extraction method and fractionation.

| Property | Value / Description | Reference(s) |

| Class | β-Glucan Polysaccharide | [1][8] |

| Backbone | β-(1→3)-D-glucan | [1][3] |

| Branching | β-(1→6)-D-glucopyranoside branches | [3][4] |

| Repeating Unit | Two β-(1→6) branches per five β-(1→3) glucose units in the main chain | [3][4] |

| Average Molecular Weight (Mw) | ~5.0 x 10⁵ Da (500 kDa) | [8][9] |

| Bioactive Conformation | Triple Helix (in aqueous solution) | [1][5] |

| Denatured Conformation | Single Random-Coil (in DMSO or high pH) | [5][6] |

| Specific Rotation [α]D | +14° to +22° (in NaOH) | [8] |

| Solubility | Water-soluble | [10] |

Biological and Pharmacological Activities

Lentinan is classified as a biological response modifier (BRM), exerting its effects primarily by stimulating the host's immune system rather than through direct cytotoxicity to pathogens or cancer cells.[6]

Immunomodulatory Activity

Lentinan is a potent activator of the innate and adaptive immune systems. It stimulates various immune cells, including macrophages, natural killer (NK) cells, and T lymphocytes.

-

Macrophage Activation: Lentinan enhances macrophage phagocytosis, cytotoxicity, and the production of reactive oxygen species (ROS) and nitric oxide (NO).[11][12] It also triggers the release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[13]

-

T-Cell Proliferation: It promotes the proliferation of T lymphocytes and has been shown to increase the population of helper T cells (CD4+) and cytotoxic T cells (CD8+).[13][14] In clinical studies involving non-small cell lung cancer (NSCLC) patients, lentinan combined with chemotherapy increased the number of NKT cells and cytotoxic T cells while decreasing immunosuppressive regulatory T cells (Tregs).[15]

-

Cytokine Modulation: Lentinan induces the production of a cascade of cytokines and chemokines. In clinical settings, it has been shown to elevate levels of Th1-type cytokines like IFN-γ and IL-12, which are critical for anti-tumor immunity.[14][15]

Table 2.1: Selected Immunomodulatory Effects of Lentinan

| Model System | Treatment / Dosage | Key Result | Reference(s) |

| Non-Small Cell Lung Cancer (NSCLC) Patients | Lentinan + Chemotherapy | Significant increase in CD3+CD56+ NKT cells (15.7 ± 3.1%) vs. chemotherapy alone (8.6 ± 1.4%); elevation of IFN-γ, TNF-α, and IL-12. | [15] |

| Cyclophosphamide-compromised Mice | 1, 5, 10 mg/kg/day | Restored delayed-type hypersensitivity (DTH) response; augmented T lymphocyte proliferation. | [13] |

| DSS-induced Colitis Mouse Model | 100-200 µ g/mouse (oral) | Significantly attenuated the increase in IL-1β and IFN-γ mRNA in colon tissues. | [3] |

| Murine Peritoneal Macrophages | 10 mg/kg (i.p.) | Significantly increased cytotoxicity against murine Lewis lung carcinoma and human melanoma cells compared to control macrophages. | [11][12] |

Anti-Tumor Activity

Lentinan's anti-tumor effects are a direct consequence of its immunomodulatory properties. By activating immune effector cells, it facilitates the recognition and elimination of malignant cells.[6]

-

Host-Mediated Mechanism: It does not exhibit direct cytotoxicity against tumor cells but rather enhances the host's tumor-killing capabilities, primarily through the activation of macrophages, NK cells, and cytotoxic T lymphocytes.[6][8]

-

Inhibition of Tumor Growth: In vivo studies have demonstrated significant tumor growth inhibition. A high molecular weight (1.49 x 10⁶ Da) triple-helical fraction of lentinan achieved a 49.5% inhibition ratio against Sarcoma 180 solid tumors in mice, an efficacy comparable to the chemotherapy drug 5-fluorouracil (50.5%).[2] In contrast, the denatured single-chain form showed only a 12.3% inhibition.[2]

-

Clinical Use: Lentinan is clinically approved and used in Japan as an adjuvant to standard chemotherapy for gastric cancer, where it has been shown to improve survival rates and quality of life.[10]

Table 2.2: Quantitative Anti-Tumor Effects of Lentinan

| Cancer Model | Treatment / Dosage | Efficacy Metric | Result | Reference(s) |

| Sarcoma 180 Solid Tumor (Mice) | 1 mg/kg x 10 doses (i.p.) | Tumor Inhibition Ratio | ~100% | [9] |

| Sarcoma 180 Solid Tumor (Mice) | Triple-helix fraction (Mw 1.49 x 10⁶ Da) | Tumor Inhibition Ratio | 49.5% | [2] |

| Sarcoma 180 Solid Tumor (Mice) | Single-chain fraction | Tumor Inhibition Ratio | 12.3% | [2] |

| Ovarian Carcinoma (SKOV3) Cells (in vitro) | 1.6 mg/mL | Inhibition of Cell Proliferation | 87% | [16] |

| Prostate Carcinoma (DU-145) Cells (in vitro) | Various doses | Inhibition of Cell Growth | Up to 42% | [16] |

Anti-Viral Activity

Lentinan and its derivatives have also demonstrated activity against various viruses.

-

Influenza Virus: In a mouse model of influenza A virus infection, lentinan treatment improved survival rates, reduced lung damage, and significantly inhibited the production of inflammatory cytokines associated with the "cytokine storm" (TNF-α, IL-1β, IL-6).[17][18]

-

Human Immunodeficiency Virus (HIV): A sulfated derivative of lentinan has been shown to inhibit HIV-induced cytopathic effects in vitro, with effective concentrations starting at 3.3 µg/mL.[4] Another protein isolated from shiitake, named lentin, was found to inhibit HIV-1 reverse transcriptase with an IC50 of 1.5 µM.[19]

Mechanism of Action and Signaling Pathways

Lentinan initiates an immune response by binding to specific pattern recognition receptors (PRRs) on the surface of immune cells, primarily macrophages, dendritic cells, and neutrophils. This recognition triggers a cascade of intracellular signaling events.

The primary receptor for β-glucans like lentinan is Dectin-1 .[5][20] Binding to Dectin-1 leads to the recruitment and activation of spleen tyrosine kinase (Syk).[1] Lentinan also interacts with Toll-like Receptors (TLRs) , particularly TLR2 and TLR4, which then recruit adaptor proteins like MyD88.[12][13]

Both receptor pathways converge on the activation of two major downstream signaling hubs:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This involves the phosphorylation and activation of kinases such as ERK1/2, JNK1/2, and p38.[10][18]

-

Nuclear Factor-kappa B (NF-κB) Pathway: This leads to the phosphorylation and degradation of the inhibitor IκB, allowing the NF-κB p65 subunit to translocate to the nucleus.[1][10]

The activation of MAPK and NF-κB transcription factors culminates in the expression of genes encoding a wide array of immune mediators, including pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-12), chemokines, and enzymes like inducible nitric oxide synthase (iNOS), which produces nitric oxide.[1][19] These mediators orchestrate the broader immune response, leading to the activation of other immune cells and the subsequent anti-tumor and anti-viral effects.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in lentinan research.

Protocol for Lentinan Extraction and Purification

This protocol describes a standard laboratory method for isolating and purifying lentinan from the fruiting bodies of Lentinula edodes.

Materials:

-

Fresh or dried Lentinula edodes fruiting bodies

-

Deionized (DI) water

-

95% Ethanol (pre-chilled to 4°C)

-

Trichloroacetic acid (TCA) or Sevage reagent (chloroform:n-butanol 4:1 v/v)

-

Dialysis tubing (MWCO 14,000 Da)

-

DEAE-Sepharose Fast Flow resin

-

Sephadex G-200 resin

-

Sodium chloride (NaCl)

-

Phenol-sulfuric acid reagents for quantification

Procedure:

-

Preparation: Clean and slice fresh shiitake mushrooms. Dry in an oven at 50-60°C to a constant weight, then pulverize into a fine powder.

-

Hot Water Extraction: Suspend the mushroom powder in DI water at a 1:20 ratio (w/v). Heat the suspension at 95-100°C for 6-8 hours with continuous stirring.

-

Centrifugation: Cool the extract and centrifuge at 5000 x g for 20 minutes to pellet solid debris. Collect the supernatant.

-

Ethanol Precipitation: Concentrate the supernatant to 1/4 of its original volume using a rotary evaporator. Add pre-chilled 95% ethanol to the concentrated extract to a final ethanol concentration of 80% (v/v) while stirring. Allow precipitation to occur overnight at 4°C.

-

Crude Polysaccharide Collection: Centrifuge at 5000 x g for 15 minutes to collect the crude lentinan precipitate. Wash the pellet with 95% ethanol and then re-dissolve it in a minimal amount of DI water.

-

Deproteination: Add 4% (w/v) TCA to the solution and let it stand at 4°C for 6 hours. Centrifuge at 7000 x g for 15 minutes to remove the precipitated protein. Alternatively, use the Sevage method by mixing the solution with Sevage reagent, shaking vigorously, and centrifuging to remove the denatured protein layer. Repeat until no protein precipitate is visible at the interface.

-

Dialysis: Transfer the deproteinated supernatant to dialysis tubing and dialyze against running tap water for 48 hours, followed by DI water for 24 hours, with frequent water changes.

-

Ion-Exchange Chromatography: Lyophilize the dialyzed solution. Re-dissolve the powder and apply it to a DEAE-Sepharose column pre-equilibrated with DI water. Elute with a stepwise gradient of NaCl (0 M, 0.1 M, 0.3 M, 0.5 M). Collect fractions and use the phenol-sulfuric acid method to identify the main polysaccharide peak (lentinan, being neutral, typically elutes in the water or low salt fraction).

-

Gel-Filtration Chromatography: Pool, desalt, and concentrate the lentinan-containing fractions. Apply the concentrate to a Sephadex G-200 column and elute with DI water. Collect fractions and monitor for the polysaccharide peak.

-

Final Product: Pool the purified fractions and lyophilize to obtain pure lentinan powder. Store at -20°C.[8][9][14]

Protocol for In Vivo Anti-Tumor Activity Assay (Mouse Model)

This protocol outlines a typical procedure to evaluate the anti-tumor efficacy of lentinan using a subcutaneous tumor model in mice.

Materials:

-

6-8 week old BALB/c or C57BL/6 mice

-

Tumor cell line (e.g., Sarcoma 180, MB49 bladder cancer)

-

Lentinan, sterile solution in saline

-

Positive control drug (e.g., Gemcitabine, 5-Fluorouracil)

-

Sterile phosphate-buffered saline (PBS) or saline

-

Calipers, syringes, animal scales

Procedure:

-

Tumor Cell Implantation: Harvest tumor cells during their logarithmic growth phase. Wash and resuspend the cells in sterile PBS to a concentration of 1 x 10⁷ cells/mL. Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

-

Group Assignment: Monitor the mice daily. When tumors reach a palpable volume of approximately 50-100 mm³, randomly divide the mice into experimental groups (n=8-10 per group):

-

Group 1: Vehicle Control (Saline, i.p.)

-

Group 2: Lentinan (e.g., 4 mg/kg, i.p., twice a week)

-

Group 3: Positive Control (e.g., Gemcitabine, 40 mg/kg, i.p., twice a week)

-

Group 4: Combination Therapy (Lentinan + Positive Control)

-

-

Treatment: Administer the treatments as per the assigned groups for a pre-determined period (e.g., 3-5 weeks).

-

Monitoring: Measure the tumor size with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length × Width²)/2. Monitor the body weight of each mouse as an indicator of systemic toxicity.

-

Endpoint: At the end of the treatment period, sacrifice the mice by cervical dislocation. Carefully excise the tumors, photograph them, and measure their final weight.

-

Data Analysis: Calculate the tumor inhibition rate (%) for each treatment group using the formula: Inhibition Rate = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] × 100. Analyze data for statistical significance.[21]

Protocol for In Vitro Macrophage Activation Assay

This protocol details the steps to assess the ability of lentinan to activate macrophages in vitro by measuring nitric oxide (NO) production.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium with 10% FBS

-

Lentinan stock solution

-

Lipopolysaccharide (LPS) from E. coli (positive control)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well microplate

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 × 10⁵ cells/mL (100 µL per well). Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell adherence.

-

Stimulation: Remove the old medium. Add 100 µL of fresh medium containing different concentrations of lentinan (e.g., 25, 50, 100, 200 µg/mL). Include a negative control (medium only) and a positive control (LPS, 1 µg/mL).

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Nitrite Measurement (Griess Assay):

-

Prepare a NaNO₂ standard curve (0-100 µM) in culture medium.

-

After incubation, carefully transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well. Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well. Incubate for another 10 minutes at room temperature.

-

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance values to the NaNO₂ standard curve. Increased nitrite concentration indicates higher NO production and thus macrophage activation.[22]

Conclusion and Future Directions

Lentinan is a structurally distinct β-glucan whose potent anti-tumor and immunomodulatory activities are critically dependent on its triple-helical conformation. It functions as a biological response modifier, activating key immune cells and signaling pathways (Dectin-1, TLRs, MAPK, NF-κB) to orchestrate a robust host-mediated response. The quantitative data and established protocols summarized herein provide a solid foundation for its continued investigation.

Future research should focus on structure-activity relationship studies to precisely define the optimal molecular weight and branching frequency for specific therapeutic applications. Furthermore, exploring synergistic effects with modern immunotherapies, such as checkpoint inhibitors, could unlock new avenues for cancer treatment. The development of oral formulations with enhanced bioavailability also remains a critical challenge for expanding the therapeutic potential of this remarkable natural polymer.

References

- 1. Immunomodulatory β-Glucan from Lentinus edodes Activates Mitogen-activated Protein Kinases and Nuclear Factor-κB in Murine RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Dectin-1 Receptor Signaling Pathway Mediates the Remyelination Effect of Lentinan through Suppression of Neuroinflammation and Conversion of Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of extraction, optimization and purification of Lentinan in Fruiting body and Mycelium of Lentinula edodes [biot.modares.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. pubcompare.ai [pubcompare.ai]

- 9. popf4832ed4.pic9.eznetonline.com [popf4832ed4.pic9.eznetonline.com]

- 10. Lentinan progress in inflammatory diseases and tumor diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular mechanism of macrophage activation by Exopolysaccharides from liquid culture of Lentinus edodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Lentinan inhibits NO and TNF-a production and MAP kinases in RAW264.7 macrophages [morressier.com]

- 20. Immunomodulatory Properties of Polysaccharides from Lentinula edodes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Lentinan Inhibits Tumor Progression by Immunomodulation in a Mouse Model of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

The Anti-Tumor Effects of Lentinan on Gastric Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-tumor effects of Lentinan, a β-glucan derived from the shiitake mushroom (Lentinula edodes), with a specific focus on its application in the treatment of gastric cancer. Lentinan has been approved in Japan as a biological response modifier for gastric cancer and is used to enhance the efficacy of conventional chemotherapy.[1][2][3] This document details the immunomodulatory mechanisms, impact on cellular signaling pathways, and clinical efficacy of Lentinan, supported by quantitative data from various studies.

Clinical Efficacy of Lentinan in Gastric Cancer

Lentinan is primarily used as an adjuvant therapy in combination with chemotherapy for gastric cancer.[3][4] Clinical studies have demonstrated that this combination therapy leads to a significant prolongation of survival for patients with advanced gastric cancer when compared to chemotherapy alone.[3][5]

Survival and Response Rates in Clinical Trials

A meta-analysis of five clinical trials involving 650 patients with advanced gastric cancer showed a modest but statistically significant increase in overall survival for those treated with Lentinan plus chemotherapy compared to chemotherapy alone.[6] More recent studies have continued to support these findings, demonstrating improved survival rates and disease control.[1][5]

Table 1: Summary of Clinical Trial Data for Lentinan in Gastric Cancer

| Study Type | Patient Population | Treatment Arms | Key Findings | Reference |

| Meta-analysis | Advanced gastric cancer | Lentinan + Chemotherapy vs. Chemotherapy alone | Hazard Ratio for Overall Survival: 0.8 (95% CI, 0.68-0.95) | [6] |

| Non-randomized study | Unresectable metastatic or recurrent gastric cancer | Lentinan + Paclitaxel or Cisplatin vs. Chemotherapy alone | Median Overall Survival: 689 days vs. 565 days (P = .0406) | [6] |

| Retrospective cohort study | Gastric cancer patients receiving S-1 based chemotherapy | Lentinan + S-1 vs. S-1 alone | Prolonged survival in the Lentinan group. | [1] |

| Retrospective chart review | Metastatic gastric cancer with liver metastases | Lentinan + S-1-based chemotherapy | Objective Response Rate: 42% (5/12); Disease Control Rate: 83% (10/12); Median Overall Survival: 407 days. | [1] |

| Clinical Study | Unresectable and recurrent gastric cancer | Lentinan + Tegafur vs. Tegafur alone | One-, two-, and five-year survival rates were better in the group that received lentinan than in the group that received chemotherapy alone, (91.3% versus 59.4%, 45.7% versus 32.7%, 10.0% versus 0%, respectively). | [5] |

Mechanisms of Anti-Tumor Action

Lentinan's anti-tumor effects are not directly cytotoxic to cancer cells. Instead, it functions as a biological response modifier, primarily by stimulating the host's immune system.[4][7]

Immunomodulatory Effects

Lentinan activates various immune cells, including macrophages, dendritic cells, neutrophils, natural killer (NK) cells, and lymphocytes.[5] This broad-spectrum immune stimulation enhances the body's ability to recognize and eliminate tumor cells.[5] Key immunomodulatory actions include:

-

Enhancement of Antibody-Dependent Cellular Cytotoxicity (ADCC): Lentinan can act synergistically with monoclonal antibodies like trastuzumab to augment ADCC, a critical mechanism for targeting cancer cells.[1][2][3][5]

-

Activation of Complement Systems: It can also activate complement-dependent cytotoxicity (CDC), further contributing to the destruction of tumor cells.[1][2][3][5]

-

Induction of Cytokine Production: The binding of Lentinan to immune cells can lead to the production of cytokines such as IL-12, which plays a role in enhancing anti-tumor immune responses.[5]

Modulation of Signaling Pathways

A significant mechanism underlying Lentinan's efficacy is its ability to modulate intracellular signaling pathways, particularly in the context of immune evasion by cancer cells.

Programmed cell death ligand 1 (PD-L1) is often upregulated in tumor cells, enabling them to evade the host's immune response.[8][9] Lentinan has been shown to reduce the constitutive and chemotherapy-induced expression of PD-L1 in gastric cancer cells.[1][8][9] This effect is primarily achieved through the suppression of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][8][9][10] By downregulating PD-L1, Lentinan may restore the ability of T-cells to recognize and attack cancer cells, thereby enhancing the efficacy of chemotherapy.[8]

Caption: Lentinan suppresses the MAPK pathway to downregulate PD-L1 expression.

Experimental Protocols

This section outlines typical methodologies used in the investigation of Lentinan's effects on gastric cancer cells.

In Vitro Analysis of PD-L1 Expression

Objective: To determine the effect of Lentinan on the expression of PD-L1 in human gastric cancer cell lines.

Cell Lines: Human gastric cancer cell lines such as MKN1, MKN45, and NUGC3 are commonly used.[1]

Treatment:

-

Cells are cultured to a suitable confluency.

-

The cells are then treated with varying concentrations of Lentinan, often in combination with chemotherapeutic agents like cisplatin or oxaliplatin.[8][9]

Analysis:

-

Real-Time PCR: To quantify the mRNA expression levels of PD-L1 and associated signaling molecules.[1][9]

-

Western Blotting: To analyze the protein expression levels of PD-L1 and key components of the MAPK pathway.[8][9]

Caption: Workflow for in vitro analysis of Lentinan's effect on PD-L1.

Conclusion

Lentinan demonstrates significant anti-tumor effects in gastric cancer, primarily through the potentiation of the host immune system and the modulation of key signaling pathways involved in immune evasion. Its established clinical efficacy in combination with chemotherapy underscores its importance as an adjuvant therapeutic agent. Future research may focus on optimizing combination therapies and exploring its potential with other immunotherapies, such as immune checkpoint inhibitors, to further improve patient outcomes in gastric cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. The use of lentinan for treating gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. anticancer.ca [anticancer.ca]

- 5. The Use of Lentinan for Treating Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. advitum.com.au [advitum.com.au]

- 7. The Effect of Lentinan Combination Therapy for Unresectable Advanced Gastric Cancer | Anticancer Research [ar.iiarjournals.org]

- 8. neoplasiaresearch.com [neoplasiaresearch.com]

- 9. neoplasiaresearch.com [neoplasiaresearch.com]

- 10. Lentinan, A Shiitake Mushroom ò-Glucan, Stimulates Tumor-Specific Adaptive Immunity through PD-L1 Down-Regulation in Gastric Cancer Cells | Semantic Scholar [semanticscholar.org]

Lentinan's Role in Stimulating T-Cell and Macrophage Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lentinan, a β-(1→3)-glucan polysaccharide isolated from the shiitake mushroom (Lentinula edodes), has been extensively studied for its immunomodulatory properties. As a biological response modifier, lentinan does not exhibit direct cytotoxicity to malignant cells but rather enhances the host's innate and adaptive immune responses.[1] This technical guide provides an in-depth review of the mechanisms by which lentinan stimulates T-cell and macrophage activity, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways. The information is intended to support further research and development of lentinan as a potential immunotherapeutic agent.

Macrophage Activation by Lentinan

Macrophages are pivotal cells in the immune system, responsible for phagocytosis, antigen presentation, and cytokine production. Lentinan is a potent activator of macrophages, enhancing their ability to recognize and eliminate pathogens and neoplastic cells.[2]

Signaling Pathways in Macrophage Activation

Lentinan's interaction with macrophages is primarily mediated by pattern recognition receptors (PRRs) on the cell surface, most notably Dectin-1 and Toll-like Receptor 2 (TLR2).[3] Binding to these receptors initiates a cascade of intracellular signaling events.

-

Dectin-1 Pathway: Dectin-1 is a C-type lectin receptor that specifically recognizes β-1,3- and β-1,6-glucans.[4] Upon lentinan binding, Dectin-1 triggers signaling through spleen tyrosine kinase (Syk) and protein kinase C (PKC), which ultimately leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[4][5]

-

TLR2 Pathway: Lentinan can also engage TLR2, which collaborates with Dectin-1 to initiate downstream signaling.[3] This co-stimulation is crucial for a robust inflammatory response.

-

Downstream Cascades: The activation of these primary receptors leads to the engagement of major signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] These pathways converge on the activation of NF-κB and other transcription factors, which translocate to the nucleus and induce the expression of genes related to inflammation, phagocytosis, and immune stimulation.[3][6]

Quantitative Effects on Macrophage Function

Lentinan has been shown to significantly augment key macrophage functions in a dose-dependent manner.

| Parameter | Cell Type | Lentinan Effect | Key Findings | Reference |

| Phagocytosis | Resident mouse peritoneal macrophages | Augmented phagocytosis of microbeads | Up to a 900% increase in phagocytic activity compared to control. | [7] |

| Phagocytosis | Sarcoma-180-bearing mice macrophages | Increased phagocytosis | Significantly enhanced phagocytic capability at doses of 1, 5, and 10 mg/kg. | [4] |

| Cytokine Production | RAW264.7 macrophages | Upregulated cytokine expression | Increased expression of IL-1β, IL-6, and TNF-α. | [3][4] |

| Nitric Oxide (NO) Production | Lentinan-elicited peritoneal macrophages | Elevated capability to produce NO | Enhanced NO production upon in vitro triggering. | [8] |

| Cell Population | Mouse model of bladder cancer | Increased macrophage population | Increased proportions of CD11b+F480+ macrophages in tumor microenvironment. | [9][10] |

T-Cell Stimulation by Lentinan

Lentinan modulates the adaptive immune system by promoting the proliferation, differentiation, and activity of T-cells. This action is critical for orchestrating a targeted and sustained anti-tumor or anti-pathogen response.

Mechanisms of T-Cell Stimulation

Lentinan's effect on T-cells is largely indirect, mediated by activated antigen-presenting cells (APCs) like macrophages and dendritic cells, but it also has direct effects on T-cell differentiation and function.

-

APC-Mediated Activation: Activated macrophages, under the influence of lentinan, upregulate the expression of co-stimulatory molecules and secrete key cytokines like Interleukin-12 (IL-12).[8] IL-12 is a potent inducer of T helper 1 (Th1) cell differentiation.

-

Th1 Polarization: Lentinan promotes a shift in the T-cell balance towards a Th1 phenotype.[8][11] Th1 cells are characterized by the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).[2][8] IFN-γ further activates macrophages and enhances the cytotoxic activity of CD8+ T-cells and Natural Killer (NK) cells.[12]

-

Enhanced Proliferation and Function: Lentinan enhances the proliferation of both CD4+ and CD8+ T-cells and can augment the function of Chimeric Antigen Receptor (CAR)-T cells by promoting differentiation towards a memory phenotype, thereby improving their persistence and anti-tumor efficacy.[4][9][13]

Quantitative Effects on T-Cell Populations and Function

Clinical and preclinical studies have quantified the impact of lentinan on T-cell subsets and their effector functions.

| Parameter | Study Model | Lentinan Effect | Key Findings | Reference |

| CD4+ T-Cell Count | HIV-positive patients (with didanosine) | Increased CD4+ cells | Mean increase of 142 CD4 cells/mm³ over a 12-month period. | [14] |

| T-Cell Subsets | Mouse model of bladder cancer | Increased CD4+ and CD8+ T-cells | Significantly increased proportions of CD3+CD4+ and CD3+CD8+ T-cells. | [9] |

| CD4+/CD8+ Ratio | Spleen lymphocytes (mice) | Upregulated ratio | Lentinan-CaCO3-OVA formulation increased the CD4+/CD8+ T-cell ratio. | [4] |

| Cytokine Production | CD4+ T-cells from lentinan-administered mice | Augmented IFN-γ, reduced IL-4 | Skewing towards a Th1 response upon anti-CD3 stimulation. | [8] |

| CAR-T Cell Function | In vitro CAR-T cell model | Enhanced cytotoxicity and cytokine secretion | Significantly augmented cytotoxicity and secretion of IL-2 and IFN-γ. | [13] |

Experimental Protocols

This section outlines the methodologies for key experiments used to assess the immunomodulatory effects of lentinan.

Macrophage Phagocytosis Assay (Flow Cytometry)

This protocol provides a method to quantify the phagocytic activity of macrophages.[7]

Methodology:

-

Cell Isolation: Isolate peritoneal macrophages from mice via peritoneal lavage with cold PBS.

-

Cell Culture: Plate the cells in a 96-well plate at a density of 1-5 x 10^5 cells/well and allow them to adhere for 2 hours at 37°C.

-

Treatment: Remove non-adherent cells and add culture medium containing various concentrations of lentinan or a control vehicle.

-

Pre-incubation: Incubate the cells with lentinan for 1-2 hours.

-

Phagocytosis Induction: Add fluorescently-labeled microbeads (e.g., FITC-labeled latex beads, optionally opsonized with C3b or IgG) to each well.

-

Incubation: Incubate for 30-60 minutes at 37°C to allow for phagocytosis.

-

Washing: Vigorously wash the plates with cold PBS to remove any beads that have not been internalized.

-

Cell Detachment: Detach the adherent macrophages using a cell scraper or trypsin.

-

Flow Cytometry: Analyze the cell suspension using a flow cytometer. Gate on the macrophage population and measure the fluorescence intensity, which corresponds to the number of ingested beads.

T-Cell Proliferation Assay (CFSE-based)

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation via dye dilution.

Methodology:

-

T-Cell Isolation: Isolate splenic T-cells from mice using a nylon wool column or magnetic-activated cell sorting (MACS).

-

CFSE Staining: Resuspend cells in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C. Quench the reaction with fetal bovine serum.

-

Co-culture Setup: Plate the CFSE-labeled T-cells in a 96-well plate.

-

Stimulation: Add a stimulating agent (e.g., anti-CD3/CD28 antibodies) and co-culture with macrophages that have been pre-treated with various concentrations of lentinan.

-

Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.

-

Analysis: Harvest the cells and analyze by flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each division. The proliferation index can be calculated based on the generational loss of fluorescence.

Cytokine Measurement (ELISA)

This protocol describes the quantification of cytokines in culture supernatants.

Methodology:

-

Sample Collection: Culture macrophages or T-cells with or without lentinan for a specified period (e.g., 24-48 hours). Collect the culture supernatant and centrifuge to remove cellular debris.

-

ELISA Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

-

Sample Incubation: Add diluted samples and a series of known standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.

-

Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Allow the color to develop.

-

Read Plate: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Quantification: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.

Conclusion

Lentinan demonstrates significant immunomodulatory activity by stimulating both macrophages and T-cells. It enhances macrophage phagocytosis and the production of key inflammatory mediators through the activation of Dectin-1 and TLR2-mediated signaling pathways, including MAPK and NF-κB. Concurrently, it promotes the proliferation and differentiation of T-cells, skewing the immune response towards a potent Th1 phenotype critical for anti-tumor and anti-viral immunity. The quantitative data and established protocols presented in this guide provide a robust framework for researchers and drug developers to further investigate and harness the therapeutic potential of lentinan in immunotherapy.

References

- 1. mskcc.org [mskcc.org]

- 2. What is the mechanism of Lentinan? [synapse.patsnap.com]

- 3. Molecular mechanism of macrophage activation by Exopolysaccharides from liquid culture of Lentinus edodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunomodulatory Properties of Polysaccharides from Lentinula edodes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mushroom polysaccharide lentinan for treating different types of cancers: A review of 12 years clinical studies in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effect of lentinan and mannan on phagocytosis of fluorescent latex microbeads by mouse peritoneal macrophages: a flow cytometric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The skewing to Th1 induced by lentinan is directed through the distinctive cytokine production by macrophages with elevated intracellular glutathione content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lentinan Inhibits Tumor Progression by Immunomodulation in a Mouse Model of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Lentinan inhibits tumor angiogenesis via interferon γ and in a T cell independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lentinan enhances CAR-T cell potency in solid tumors by optimizing T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A placebo-controlled trial of the immune modulator, lentinan, in HIV-positive patients: a phase I/II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Facets of Lentinan: A Technical Examination of its In Vitro and In Vivo Anti-Cancer Efficacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lentinan, a β-glucan polysaccharide extracted from the shiitake mushroom (Lentinula edodes), has garnered significant attention in oncology for its potent immunomodulatory and anti-tumor properties.[1][2] Approved in Japan as an adjuvant for gastric cancer therapy since 1985, its application in treating a variety of cancers, including lung, colorectal, and liver cancer, has been extensively explored.[1][3] This technical guide provides a comprehensive analysis of the in vitro and in vivo effects of Lentinan on cancer cell lines, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.

In Vitro Effects: Direct Cytotoxicity and Cellular Pathway Modulation

Contrary to early beliefs that Lentinan's anti-tumor effects were solely host-mediated, a growing body of evidence demonstrates its direct cytotoxic and pro-apoptotic effects on various cancer cell lines.[2][4][5]

Quantitative Analysis of In Vitro Efficacy

The direct anti-proliferative and pro-apoptotic effects of Lentinan have been quantified across a range of cancer cell lines. The following table summarizes these findings.

| Cancer Cell Line | Cancer Type | Assay | Concentration | Effect | Citation |

| MCF-7 | Breast Cancer (ER+) | MTS Assay | Not specified | 96% inhibition of cell viability (in phenol red-free media) | [6] |

| MCF-7 | Breast Cancer (ER+) | Not specified | Not specified | 45.46% inhibitory rate | [7] |

| T47D | Breast Cancer (ER+) | Cell Viability Assay | Dose-dependent | Evident repression of cell viability | [8] |

| DU-145 | Prostate Carcinoma | MTS Assay | Not specified | Up to 42% inhibition in cell growth | [6] |

| SKOV3 | Ovarian Carcinoma | MTS Assay | 1600 µg/ml | 87% inhibition of cell proliferation | [5][6] |

| Hepa1-6 | Mouse Hepatocellular Carcinoma | CCK-8 Assay | Increasing concentrations | Inhibition of proliferation | [4] |

| A549 | Lung Cancer | Proliferation Assay | Not specified | Significant inhibition of proliferation (in combination with paclitaxel) | [9] |

| C6 Glioma Cells | Rat Glioma | Growth Assay | 20, 40, 80 mg/L | Significant growth inhibition | [10] |

| U251 | Human Astrocytoma | Proliferation/Apoptosis | >200 µg/ml | Significant suppression of proliferation and promotion of apoptosis | [11] |

| HT-29 | Colon Cancer | Not specified | Not specified | Concentration-dependent inhibitory and pro-apoptotic effect | [5] |

Signaling Pathways Modulated by Lentinan in Cancer Cells

Lentinan's direct anti-cancer effects are mediated through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.

1. EGR1/PTEN/AKT Signaling Axis in Hepatocellular Carcinoma:

In mouse hepatocellular carcinoma (HCC) cells, Lentinan has been shown to induce apoptosis by upregulating the Early Growth Response 1 (EGR1) protein.[4] EGR1 acts as a transcription factor, activating the tumor suppressor Phosphatase and Tensin Homolog (PTEN).[4][12] Activated PTEN subsequently inhibits the PI3K/AKT signaling pathway, a critical regulator of cell survival.[4] This inhibition leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, ultimately triggering apoptosis.[4]

2. p53 and Caspase-Dependent Pathways:

Lentinan has been found to activate the p53 tumor suppressor pathway and caspase-dependent apoptotic pathways in various cancer cells, including glioma and breast cancer.[8][11] In glioma cells, Lentinan upregulates p53, which in turn modulates the expression of Bcl-2 family proteins (decreasing Bcl-2 and increasing Bax) and cytochrome c, leading to the activation of caspases and subsequent apoptosis.[11] Similarly, in ER+ breast cancer cells, Lentinan activates caspase-dependent pathways.[8] Studies in sarcoma 180 and HeLa cells also show activation of p53 and caspase-3.[5]

3. ROS-TXNIP-NLRP3 Inflammasome and ASK1/p38 MAPK Pathway in Lung Cancer:

In combination with paclitaxel, Lentinan synergistically enhances apoptosis in A549 lung cancer cells by triggering the production of reactive oxygen species (ROS).[9] This leads to the activation of the TXNIP-NLRP3 inflammasome and the ASK1/p38 MAPK signaling pathway, both of which contribute to caspase-3 activation and apoptosis.[2][9]

Experimental Protocols for In Vitro Assays

1. Cell Viability/Proliferation Assay (MTT/MTS/CCK-8):

-

Principle: These colorimetric assays measure cell metabolic activity. Viable cells reduce a tetrazolium salt (MTT, MTS, or WST-8 in CCK-8) to a colored formazan product, the absorbance of which is proportional to the number of living cells.

-

Methodology:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Lentinan (and/or other drugs) for a specified period (e.g., 24, 48, 72 hours). Include untreated cells as a control.

-

Add the assay reagent (e.g., CCK-8 solution) to each well and incubate for 1-4 hours.[4][12]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control.

-

2. Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry):

-

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

-

Methodology:

-

Treat cells with Lentinan as described above.

-

Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[12]

-

Analyze the stained cells using a flow cytometer.

-

3. Cell Migration Assay (Wound Healing/Scratch Assay):

-

Principle: This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

-

Methodology:

-

Grow cells to a confluent monolayer in a multi-well plate.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the cells to remove detached cells and replace the medium with fresh medium containing Lentinan at various concentrations.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).

-

Measure the wound area at each time point to quantify cell migration.

-

4. Cell Invasion Assay (Transwell Chamber/Boyden Chamber Assay):

-

Principle: This assay measures the ability of cells to invade through a basement membrane matrix (e.g., Matrigel), mimicking in vivo invasion.

-

Methodology:

-

Coat the porous membrane of a Transwell insert with a layer of Matrigel.

-

Place the insert into a well of a companion plate containing medium with a chemoattractant (e.g., FBS).

-

Seed cells, suspended in serum-free medium with or without Lentinan, into the upper chamber of the insert.

-

Incubate for a period that allows for invasion (e.g., 24-48 hours).

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the stained cells under a microscope to quantify invasion.

-

In Vivo Effects: Immunomodulation and Tumor Suppression

In vivo, Lentinan's primary anti-cancer mechanism is immunomodulation, enhancing the host's immune response against tumors.[2][13] It also exhibits anti-metastatic and anti-angiogenic properties.[13][14][15]

Quantitative Analysis of In Vivo Efficacy

The anti-tumor and immunomodulatory effects of Lentinan have been demonstrated in various animal models.

| Animal Model | Cancer Type | Treatment | Key Findings | Citation |

| Nude Mice | Breast Cancer (MCF-7 xenograft) | Lentinan | 59.16% tumor inhibition rate | [7] |

| Nude Mice | Breast Cancer (MCF-7 xenograft) | Lentinan | ~53% inhibition of tumor growth | [7] |

| C57BL/6 Mice | Hepatocellular Carcinoma (DEN-induced) | Lentinan | Inhibited tumor development | [4] |

| AKR Mice | Murine Lymphoma (K36) & Human Colon Carcinoma | Oral Lentinan (3 mg/mouse/day for 7 days) | Significant regression in tumor formation | [16][17] |

| NOD/SCID Mice | Colon Cancer (HT-29 xenograft) | Lentinan | Significantly inhibited tumor growth | [18] |

| Mice | Lung Cancer (A549 xenograft) | Lentinan + Oridonin | Augmented metastasis suppression and improved survival rates | [19] |

| BN Rats | Acute Myeloid Leukemia | Lentinan + Idarubicin/Cytarabine | Increased average survival compared to monotherapy | [20] |

| Mice | Bladder Cancer (MB49 model) | Lentinan + Gemcitabine | Synergistic inhibition of tumor growth | [21] |

Immunomodulatory Mechanisms of Lentinan

Lentinan is recognized by various immune cell surface receptors, such as Dectin-1, Toll-like receptors (TLRs), and complement receptor 3 (CR3).[3][22] This interaction triggers a cascade of immune responses.

-

Activation of Immune Cells: Lentinan stimulates a wide range of immune effector cells, including T lymphocytes, natural killer (NK) cells, dendritic cells, and macrophages.[23][24] This leads to enhanced tumor cell killing through mechanisms like antibody-dependent cellular cytotoxicity (ADCC).[1][3]

-

Cytokine Modulation: It promotes the production of Th1-polarizing cytokines like IL-12 and IFN-γ, while decreasing Th2-associated cytokines such as IL-4 and IL-6.[23] This shift from a Th2-dominant to a Th1-dominant immune state is crucial for an effective anti-tumor response.[25]

-

Inhibition of Angiogenesis: Lentinan can inhibit tumor angiogenesis, the formation of new blood vessels that supply tumors, by increasing the production of the anti-angiogenic factor IFN-γ.[15] This effect appears to be T cell-independent.[15]

Animal Models for In Vivo Research

-

Syngeneic Models: These models use immunocompetent animals (e.g., C57BL/6 or BN rats) implanted with tumors derived from the same genetic background (e.g., Hepa1-6, MB49).[4][20] They are essential for studying immunomodulatory effects as the host has a complete and functional immune system.

-

Xenograft Models: Human cancer cell lines (e.g., MCF-7, HT-29) are implanted into immunodeficient mice (e.g., nude or NOD/SCID mice).[8][18] These models are useful for evaluating the direct anti-tumor effects of a compound in the absence of a robust immune response.

-

Carcinogen-Induced Models: Tumors are induced by administering a chemical carcinogen, such as diethylnitrosamine (DEN) for liver cancer.[4] This model closely mimics the natural progression of cancer.

Clinical Significance

Clinical studies, particularly in China and Japan, have evaluated thousands of cancer cases and have shown that Lentinan, when used as an adjuvant to chemotherapy or radiation, can improve the overall response rate, prolong survival, and enhance the quality of life for patients with various cancers, most notably gastric, lung, and colorectal cancers.[1][3][26][27]

Conclusion

Lentinan exhibits a compelling dual mechanism in combating cancer. In vitro, it directly inhibits cancer cell proliferation and induces apoptosis through the modulation of key signaling pathways like EGR1/PTEN/AKT and p53. In vivo, its primary strength lies in its role as a biological response modifier, orchestrating a robust anti-tumor immune response by activating effector cells and creating a pro-inflammatory, anti-angiogenic tumor microenvironment. This comprehensive understanding of Lentinan's multifaceted actions underscores its significant potential as a valuable component of integrative cancer therapy. Further research to elucidate its synergistic effects with modern immunotherapies and targeted agents is warranted.

References

- 1. anticancer.ca [anticancer.ca]

- 2. mskcc.org [mskcc.org]

- 3. The Use of Lentinan for Treating Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lentinan induces apoptosis of mouse hepatocellular carcinoma cells through the EGR1/PTEN/AKT signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. twu-ir.tdl.org [twu-ir.tdl.org]

- 6. twu-ir.tdl.org [twu-ir.tdl.org]

- 7. researchgate.net [researchgate.net]

- 8. The β-glucan from Lentinus edodes suppresses cell proliferation and promotes apoptosis in estrogen receptor positive breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lentinan exerts synergistic apoptotic effects with paclitaxel in A549 cells via activating ROS-TXNIP-NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alliedacademies.org [alliedacademies.org]

- 11. researchgate.net [researchgate.net]

- 12. Lentinan induces apoptosis of mouse hepatocellular carcinoma cells through the EGR1/PTEN/AKT signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antitumor and metastasis-inhibitory activities of lentinan as an immunomodulator: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Lentinan? [synapse.patsnap.com]

- 15. Lentinan inhibits tumor angiogenesis via interferon γ and in a T cell independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 16. popf4832ed4-pic9.eznetonline.com [popf4832ed4-pic9.eznetonline.com]

- 17. Inhibition of human colon carcinoma development by lentinan from shiitake mushrooms (Lentinus edodes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lentinan inhibited colon cancer growth by inducing endoplasmic reticulum stress-mediated autophagic cell death and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oridonin improves the therapeutic effect of lentinan on lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lentinan: hematopoietic, immunological, and efficacy studies in a syngeneic model of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Lentinan Inhibits Tumor Progression by Immunomodulation in a Mouse Model of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. wcrj.net [wcrj.net]

- 23. researchgate.net [researchgate.net]

- 24. caringsunshine.com [caringsunshine.com]

- 25. Immunoregulatory effects of the antitumor polysaccharide lentinan on Th1/Th2 balance in patients with digestive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Mushroom polysaccharide lentinan for treating different types of cancers: A review of 12 years clinical studies in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. academy.miloa.eu [academy.miloa.eu]

Lentinan's Impact on Cytokine Production and Signaling Pathways: A Technical Guide

Executive Summary

Lentinan, a β-glucan polysaccharide extracted from the shiitake mushroom (Lentinus edodes), is a prominent biological response modifier with significant immunomodulatory, anti-inflammatory, and anti-tumor properties[1][2]. Its therapeutic potential is largely attributed to its ability to modulate the production of key cytokines and influence intracellular signaling cascades. This technical guide provides an in-depth analysis of the molecular mechanisms underlying lentinan's effects, presenting quantitative data on cytokine modulation, detailed experimental protocols, and visual representations of the core signaling pathways involved. The information is intended to support further research and development of lentinan-based therapeutic agents.

Lentinan's Quantitative Impact on Cytokine Production

Lentinan exerts a complex, context-dependent influence on cytokine expression, capable of both stimulating and suppressing cytokine production depending on the experimental model and cellular environment. This dual functionality underscores its role as an immunomodulator rather than a simple immunostimulant or immunosuppressant.

Pro-inflammatory Cytokine Induction

In certain contexts, lentinan primes the immune system by inducing the expression of pro-inflammatory cytokines. It has been shown to stimulate the transcription of genes for TNF-α, IL-1α, IL-1β, and IL-6 in murine macrophages, an effect mediated through Toll-like receptor 4 (TLR4) signaling[3]. This activity is crucial for its anti-tumor effects, where it helps activate macrophages and other immune cells[4][5].

Anti-inflammatory Cytokine Regulation

Conversely, lentinan demonstrates potent anti-inflammatory effects in various models of inflammation. It can significantly reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8[1][6]. This inhibitory action is often achieved by targeting key inflammatory signaling pathways like NF-κB[1][7]. For instance, in models of intestinal inflammation, lentinan was found to downregulate the expression of TNF receptor 1 (TNFR1) on intestinal epithelial cells, thereby inhibiting TNF-α-induced NF-κB activation and subsequent IL-8 production[8][9].

The following tables summarize the quantitative effects of lentinan on cytokine production across various studies.

Table 1: Inhibitory Effects of Lentinan on Cytokine Production

| Cytokine | Experimental Model | Lentinan Concentration/Dose | Observed Effect | Reference |

| TNF-α | Human Chondrocytes (AGE-stimulated) | 250 µg/mL & 500 µg/mL | Secretion reduced from 792.3 pg/mL to 568.2 and 432.5 pg/mL, respectively. | [6] |

| IL-1β | Human Chondrocytes (AGE-stimulated) | 250 µg/mL & 500 µg/mL | Secretion reduced from 1099.5 pg/mL to 781.5 and 623.6 pg/mL, respectively. | [6] |

| IL-6 | Lung Cancer Cells (LPS-stimulated) | Not specified | Reduced IL-6 levels in cell supernatants. | [10] |

| IL-8 | Human Chondrocytes (AGE-stimulated) | 250 µg/mL & 500 µg/mL | Secretion reduced from 1544.3 pg/mL to 1192.6 and 878.6 pg/mL, respectively. | [6] |

| IL-8 | Human Keratinocytes (BaP-stimulated) | Not specified | Significantly reduced mRNA and protein levels. | [11] |

| NO | RAW 264.7 Macrophages (LPS-stimulated) | 80-200 µg/mL | Production suppressed by ~60-70%. | [12] |

| IFN-γ | DSS-induced Colitis Mice | 100 & 200 µ g/mouse | Significantly reduced aberrant mRNA expression. | [9] |

Table 2: Inductive Effects of Lentinan on Cytokine Production

| Cytokine | Experimental Model | Lentinan Concentration/Dose | Observed Effect | Reference |

| TNF-α | Murine Macrophages | 1 mg/mL | Induced mRNA transcription. | [3] |

| IL-1α | Murine Macrophages | 1 mg/mL | Induced mRNA transcription. | [3] |

| IL-6 | Murine Macrophages | 1 mg/mL | Induced mRNA transcription. | [3] |

| Pro-IL-1β | Murine Macrophages | 1 mg/mL | Induced mRNA transcription. | [3] |

| IL-12 | Peritoneal Macrophages (in vivo elicited) | Not specified | Elevated capability to produce IL-12 upon in vitro triggering. | [13] |

Core Signaling Pathways Modulated by Lentinan

Lentinan's effects on cytokine production are orchestrated through its interaction with several key intracellular signaling pathways. It primarily engages with cell surface receptors like Toll-like Receptors (TLRs) and Dectin-1 to initiate these cascades.

TLR4, MAPK, and NF-κB Pathways

Lentinan is recognized by TLR4, triggering downstream signaling that leads to the activation of both the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways[3].

-

MAPK Activation : Lentinan induces the phosphorylation, and thus activation, of MAPK family members including ERK1/2 and JNK1/2 in a time- and concentration-dependent manner[14].

-

NF-κB Activation : The TLR4-mediated cascade leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). This targets IκB for degradation, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines[14][15]. Interestingly, some studies show that lentinan can activate NF-κB p65 without inducing TNF-α or nitric oxide (NO), suggesting that the activation of the p65 subunit alone may be insufficient to stimulate the production of certain pro-inflammatory mediators[14][15].

Caption: Lentinan activates TLR4, leading to MAPK and NF-κB signaling.

PI3K/AKT/NF-κB Pathway Inhibition

In the context of allergic airway inflammation, lentinan has been shown to exert a protective role by inhibiting the PI3K/AKT/NF-κB signaling pathway[16]. This suppression leads to a significant reduction in type 2 cytokines and eosinophil counts, highlighting an important anti-inflammatory mechanism[16].

Caption: Lentinan attenuates inflammation by inhibiting the PI3K/AKT/NF-κB pathway.

Regulation of TNFR1-Mediated Signaling

A novel anti-inflammatory mechanism of lentinan involves the modulation of the TNF-α signaling pathway in intestinal epithelial cells. Lentinan treatment leads to a decrease in the cell surface levels of TNF Receptor 1 (TNFR1)[8][9]. This downregulation is achieved by inducing clathrin-mediated endocytosis of the receptor and suppressing TNFR1 mRNA expression[9]. By reducing the availability of TNFR1, lentinan effectively desensitizes the cells to TNF-α, leading to the inhibition of NF-κB activation and a subsequent decrease in IL-8 production[8][9].

Caption: Lentinan inhibits TNF-α signaling by downregulating surface TNFR1.

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details common methodologies used to investigate lentinan's effects on cytokine production and signaling.

In Vitro Macrophage Activation Assay

This protocol is used to assess the direct effect of lentinan on macrophage cytokine production and signaling pathway activation.

-

Cell Culture : Murine RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding : Cells are seeded into 6-well or 24-well plates at a density of 1x10⁶ cells/mL and allowed to adhere overnight.

-

Treatment : The culture medium is replaced with fresh medium containing various concentrations of lentinan (e.g., 10-500 µg/mL). Lipopolysaccharide (LPS, 10-100 ng/mL) is often used as a positive control for inflammatory response[3]. Cells are incubated for a specified period (e.g., 30 minutes for signaling studies, 24 hours for cytokine secretion).

-

Sample Collection :

-

Supernatant : Culture supernatants are collected, centrifuged to remove cell debris, and stored at -80°C for cytokine analysis by ELISA[3].

-

Cell Lysate : Cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis[14].

-

RNA : Cells are lysed with a reagent like TRIzol for RNA extraction and subsequent RT-qPCR analysis of cytokine gene expression[3].

-

-

Analysis :

-

ELISA : Cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions[3][6].

-

Western Blotting : Protein lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of signaling proteins (e.g., p-ERK, p-p65) to assess pathway activation[9][14].

-

RT-qPCR : Extracted RNA is reverse-transcribed to cDNA, and the expression levels of target cytokine genes are quantified using real-time PCR[9].

-

References

- 1. Lentinan progress in inflammatory diseases and tumor diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lentinan inhibits melanoma development by regulating the AKT/Nur77/Bcl-2 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lentinan from shiitake selectively attenuates AIM2 and non-canonical inflammasome activation while inducing pro-inflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Lentinan? [synapse.patsnap.com]

- 6. Lentinan Inhibits AGE-Induced Inflammation and the Expression of Matrix-Degrading Enzymes in Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of lentinan on NF-κB activity in the liver of burn rats with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. popf4832ed4-pic9.eznetonline.com [popf4832ed4-pic9.eznetonline.com]

- 9. Intestinal Anti-Inflammatory Activity of Lentinan: Influence on IL-8 and TNFR1 Expression in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lentinan inhibits oxidative stress and inflammatory cytokine production induced by benzo(a)pyrene in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. β-Glucan from Lentinus edodes Inhibits Nitric Oxide and Tumor Necrosis Factor-α Production and Phosphorylation of Mitogen-activated Protein Kinases in Lipopolysaccharide-stimulated Murine RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The skewing to Th1 induced by lentinan is directed through the distinctive cytokine production by macrophages with elevated intracellular glutathione content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Immunomodulatory beta-glucan from Lentinus edodes activates mitogen-activated protein kinases and nuclear factor-kappaB in murine RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Immunomodulatory β-Glucan from Lentinus edodes Activates Mitogen-activated Protein Kinases and Nuclear Factor-κB in Murine RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lentinan attenuates allergic airway inflammation and epithelial barrier dysfunction in asthma via inhibition of the PI3K/AKT/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: High-Purity Lentinan Extraction

Introduction

Lentinan is a β-(1→3)-glucan with β-(1→6) branches, a polysaccharide extracted from the fruiting bodies of the Shiitake mushroom (Lentinula edodes)[1]. It is recognized for its significant biological activities, particularly as a biological response modifier that enhances the body's natural defense mechanisms[1]. Lentinan's therapeutic potential, including its immunomodulatory and anti-tumor functions, has made it a subject of intensive research and development[2]. Hot water extraction is the most common and traditional method for isolating Lentinan. This technique leverages the solubility of polysaccharides in water at elevated temperatures while minimizing the use of harsh chemicals that could denature the compound's triple-helix structure, which is crucial for its bioactivity[3][4].

This document provides a detailed protocol for the hot water extraction and subsequent purification of high-purity Lentinan, intended for researchers, scientists, and professionals in drug development.

Experimental Data Summary

The efficiency of Lentinan extraction is influenced by several key parameters, including temperature, time, and the ratio of solvent to solid material. The following table summarizes quantitative data from various hot water extraction protocols.

| Mushroom State | Extraction Method | Temperature (°C) | Time | Solid-to-Liquid Ratio (g:mL) | Reported Yield (%) | Reference |

| Dried Powder | Hot Water with Ultrasonic Assist | 90 | 40 min | 1:40 | 6.47 | [5] |

| Dried Powder | Hot Water Extraction | 95 | 6 h | 1:20 | 4.74 | [6] |

| Dried Powder | Fermentation-assisted Hot Water | 95 | 6 h | 1:20 | 8.87 | [6] |

| Dried Powder | Autoclave Hot Water | 120 | 30 min | 1:10 | Not explicitly stated | [7] |

| Fresh Fruiting Bodies | Traditional Hot Water | 80 - 100 | 8 - 16 h | 1:25 (approx.) | ~0.15 (crude) | [3][8] |

| Dried Powder | Traditional Hot Water | 100 | 8 - 15 h | Not specified | ~0.12 - 0.15 (low) | [4] |

Detailed Experimental Protocol

This protocol outlines the hot water extraction and purification of Lentinan from dried Shiitake mushrooms.

1. Materials and Equipment

-

Materials:

-

Dried Shiitake mushroom (Lentinula edodes) fruiting bodies

-

Deionized water

-

96-100% Ethanol (reagent grade)

-

Trichloroacetic acid (TCA) or Sevag reagent (chloroform:n-butanol, 4:1 v/v)

-

Whatman No. 1 filter paper or equivalent

-

-

Equipment:

-

Blender or grinder

-

Hot plate with magnetic stirrer or temperature-controlled water bath

-

Large glass beakers or flasks

-

Centrifuge and appropriate centrifuge tubes

-

Rotary evaporator (optional)

-

Freeze-dryer (lyophilizer)

-

Standard laboratory glassware

-

2. Step-by-Step Methodology

Step 2.1: Preparation of Mushroom Powder

-

Obtain high-quality dried Shiitake mushrooms.

-

Grind the dried mushrooms into a fine powder (e.g., 40-60 mesh) using a blender or grinder. Store the powder in a sealed container at room temperature until use.

Step 2.2: Hot Water Extraction

-

Weigh the mushroom powder and place it in a large beaker.

-

Add deionized water at a solid-to-liquid ratio of 1:20 to 1:40 (e.g., 50 g of powder in 1 L to 2 L of water)[5][6].

-

Heat the mixture to 95-98°C while stirring continuously[6][9]. Maintain this temperature for 4 to 6 hours[6].

Step 2.3: Separation of Crude Extract

-

After extraction, allow the mixture to cool to room temperature.

-

Centrifuge the slurry at 4,000-5,000 x g for 15-20 minutes to pellet the solid residue.

-

Carefully decant the supernatant, which contains the crude Lentinan extract. For improved clarity, filter the supernatant through several layers of cheesecloth followed by Whatman No. 1 filter paper.

Step 2.4: Deproteinization

-

Cool the supernatant to 4°C.

-

Add 3% trichloroacetic acid (TCA) to the supernatant in a 1:1 volume ratio and let it stand overnight at 4°C to precipitate proteins[6].

-

Centrifuge at 7,000 x g for 10 minutes to remove the precipitated proteins[6].

Step 2.5: Concentration and Ethanol Precipitation

-

(Optional) Concentrate the deproteinized supernatant to about one-third or one-quarter of its original volume using a rotary evaporator at 50-60°C.

-

Add 3-4 volumes of 96% ethanol to the concentrated extract while stirring.

-

Allow the mixture to stand overnight at 4°C to facilitate the complete precipitation of the polysaccharide.

-

Collect the white precipitate (Lentinan) by centrifugation at 7,000 x g for 10 minutes[6].

Step 2.6: Drying and Storage

-

Wash the precipitate with absolute ethanol and then acetone to remove residual water.

-

Dry the purified Lentinan precipitate in a vacuum oven or, for best results, freeze-dry (lyophilize) it for 12-24 hours to obtain a fine, white powder[6][7].

-

Store the high-purity Lentinan powder in a desiccator at -20°C for long-term stability[7].

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the hot water extraction and purification of Lentinan.

Signaling Pathway

Lentinan exerts its immunomodulatory effects primarily by activating immune cells. The diagram below shows a simplified signaling pathway initiated by Lentinan binding to receptors on macrophages.

References

- 1. What is the mechanism of Lentinan? [synapse.patsnap.com]

- 2. Lentinan progress in inflammatory diseases and tumor diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20150099871A1 - Lentinan extraction process from mushrooms using ionic liquid - Google Patents [patents.google.com]

- 4. WO2013140185A1 - Lentinan extraction process from mushrooms using ionic liquid - Google Patents [patents.google.com]

- 5. Optimized Extraction Condition of Lentinan and Its Antibacterial and Antioxidant Activity [iac.iacademic.info]

- 6. Improved Extraction Yield, Water Solubility, and Antioxidant Activity of Lentinan from Lentinula edodes via Bacillus subtilis natto Fermentation [mdpi.com]

- 7. Lentinan and β-glucan extract from shiitake mushroom, Lentinula edodes, alleviate acute LPS-induced hematological changes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. popf4832ed4.pic9.eznetonline.com [popf4832ed4.pic9.eznetonline.com]

- 9. researchgate.net [researchgate.net]

- 10. CN103724447A - Extraction and classification method of lentinan - Google Patents [patents.google.com]

Application Notes and Protocols for the Isolation of Lentinan via Ethanol Precipitation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentinan, a β-glucan polysaccharide extracted from the fruiting bodies of shiitake mushrooms (Lentinus edodes), has garnered significant interest in the scientific community for its immunomodulatory and anti-tumor properties.[1][2][3] This complex carbohydrate, primarily composed of a β-(1→3)-glucan backbone with β-(1→6) branches, exerts its biological effects by activating various immune cells, including macrophages, T cells, and natural killer (NK) cells.[1][4] The mechanism of action involves the recognition of Lentinan by pattern recognition receptors, such as Dectin-1 and Toll-like receptors (TLRs), which triggers downstream signaling cascades like MAPK and NF-κB, leading to the production of cytokines and enhanced immune responses.[4]

Ethanol precipitation is a widely employed and effective method for the isolation and purification of Lentinan from aqueous extracts.[1][2][5] This technique leverages the principle of reducing the solubility of the polysaccharide by introducing a non-solvent (ethanol), causing it to precipitate out of the solution. This document provides detailed application notes and protocols for the isolation of Lentinan using ethanol precipitation, intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The yield and purity of Lentinan obtained through ethanol precipitation can vary depending on the initial extraction method and the specific parameters of the precipitation process. The following table summarizes quantitative data from various studies to provide a comparative overview.

| Parameter | Value | Source |

| Lentinan Yield (from fresh fruit bodies) | 260 to 825 mg/100g | Not specified in search results |

| Lentinan Yield (hot water extraction) | 0.12% | [6] |